molecular formula C12H16BF2NO2 B1446108 (2,3-Difluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid CAS No. 1704069-62-4

(2,3-Difluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid

Cat. No.: B1446108
CAS No.: 1704069-62-4
M. Wt: 255.07 g/mol
InChI Key: DJEHDFUPGWWFGH-UHFFFAOYSA-N
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Description

(2,3-Difluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C12H16BF2NO2. This compound is characterized by the presence of a boronic acid group attached to a difluorophenyl ring, which is further substituted with a methylpiperidinyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Difluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid typically involves the following steps:

    Formation of the Difluorophenyl Intermediate: The difluorophenyl ring is synthesized through halogenation reactions, where fluorine atoms are introduced into the phenyl ring.

    Introduction of the Methylpiperidinyl Group: The methylpiperidinyl group is attached to the difluorophenyl ring via nucleophilic substitution reactions.

    Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,3-Difluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to boranes.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

    Oxidation: Boronic esters and borates.

    Reduction: Boranes.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

(2,3-Difluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid has several applications in scientific research:

    Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the difluoro and methylpiperidinyl substitutions, making it less versatile in certain reactions.

    3,5-Difluorophenylboronic Acid: Similar in structure but lacks the methylpiperidinyl group, affecting its reactivity and applications.

    4-Methylphenylboronic Acid: Contains a methyl group but lacks the difluoro and piperidinyl substitutions.

Uniqueness

(2,3-Difluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid is unique due to the combination of the difluorophenyl ring and the methylpiperidinyl group, which enhances its reactivity and stability. This makes it particularly valuable in synthetic chemistry and various research applications.

Properties

IUPAC Name

[2,3-difluoro-4-(4-methylpiperidin-1-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BF2NO2/c1-8-4-6-16(7-5-8)10-3-2-9(13(17)18)11(14)12(10)15/h2-3,8,17-18H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEHDFUPGWWFGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)N2CCC(CC2)C)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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